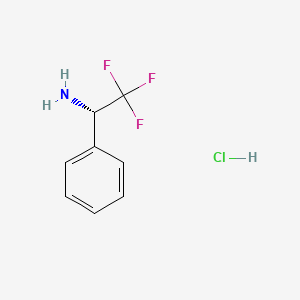

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

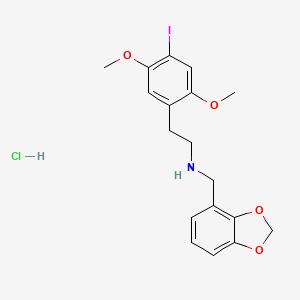

“(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride” likely belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .

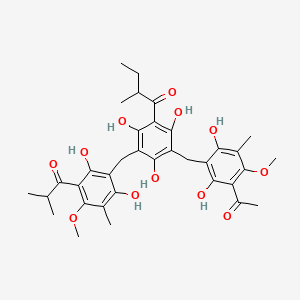

Molecular Structure Analysis

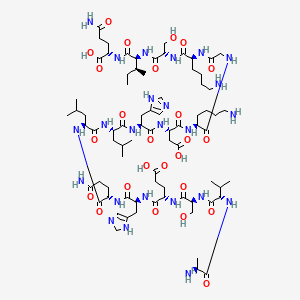

The molecular structure of this compound would consist of a phenyl group (a six-membered aromatic ring of carbon atoms) attached to an ethylamine group (a two-carbon chain with an amine group at one end). The presence of the trifluoro group suggests that three hydrogen atoms on the ethylamine part are replaced by fluorine atoms .Chemical Reactions Analysis

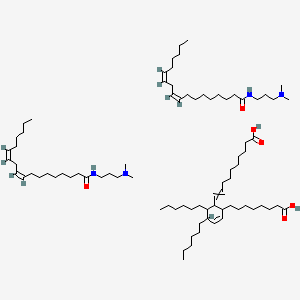

Phenethylamines can undergo a variety of chemical reactions, including but not limited to, oxidation, reduction, alkylation, and acylation . The specific reactions that “(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride” can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of phenethylamines include basicity due to the presence of the amine group, and lipophilicity due to the presence of the phenyl group . The trifluoro group could potentially affect the polarity, acidity/basicity, and reactivity of the compound.Aplicaciones Científicas De Investigación

Phase Separation and Purification Techniques

Phenylethanoid compounds, closely related to "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" in structure, have been a subject of interest due to their biological relevance. The purification of these compounds using countercurrent separation (CCS) technology showcases the potential of advanced separation techniques in isolating specific compounds from complex mixtures. This methodology could be applicable to the study and purification of "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" for research purposes (Luca et al., 2019).

Environmental Impact and Degradation Studies

Research on environmental contaminants such as triclosan and its by-products, though not directly related, emphasizes the importance of understanding the environmental fate, toxicity, and degradation pathways of chemicals. These studies can provide a framework for assessing the impact of "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" in the environment and potential degradation products (Bedoux et al., 2012).

Application in Material Science

The exploration of MLCT (metal-to-ligand charge transfer) excited states in cuprous bis-phenanthroline compounds presents an interesting perspective on the application of coordination compounds in material science. The unique properties of these materials, such as long-lived excited states and emissive behavior, could inspire research into similar properties of "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" derivatives in photophysical studies or material science applications (Scaltrito et al., 2000).

Advancements in Analytical Methods

The development of sensitive and selective analytical methods, as demonstrated in the determination of hydroxyproline, is crucial for the study of "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride". Techniques that allow for precise quantification and characterization of compounds are essential for research and application in pharmacology and chemical synthesis (Stegemann & Stalder, 1967).

Pharmacological Applications

While direct studies on "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" were not identified, the pharmacological review of venlafaxine, a phenylethylamine derivative, indicates the potential of phenylethylamines in drug development. Understanding the mechanisms of action, efficacy, and safety profiles of similar compounds can guide research into therapeutic applications of "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" (Holliday & Benfield, 1995).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQGOISHUDYBOS-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655106 |

Source

|

| Record name | (1S)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride | |

CAS RN |

128404-37-5 |

Source

|

| Record name | (1S)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)

![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)